![molecular formula C28H32N2O5 B15199084 6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate](/img/structure/B15199084.png)
6-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)hexyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate is a photochromic compound known for its ability to change color upon exposure to light. This compound belongs to the class of spiropyrans, which are widely studied for their photoresponsive properties. The unique structure of this compound allows it to undergo reversible transformations between different isomeric forms, making it useful in various applications such as optical data storage, sensors, and smart materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate typically involves multiple steps:
Formation of the spiropyran core: This step involves the condensation of 3,3-dimethylindoline with 6-nitro-2H-chromene-2-one under acidic conditions to form the spiropyran core.
Functionalization with hexyl methacrylate: The spiropyran core is then reacted with hexyl methacrylate in the presence of a suitable catalyst, such as a Lewis acid, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include:
Use of continuous flow reactors: To ensure consistent reaction conditions and improve scalability.
Purification techniques: Such as recrystallization and chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate undergoes several types of chemical reactions:
Photoisomerization: Exposure to light causes the compound to switch between its spiropyran and merocyanine forms.
Oxidation and Reduction: The nitro group can undergo redox reactions, leading to various derivatives.
Substitution Reactions: The methacrylate group can participate in polymerization and other substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light is used to induce the isomerization.
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Merocyanine form: Formed upon photoisomerization.
Polymeric derivatives: Formed through polymerization reactions involving the methacrylate group.
科学研究应用
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the study of photochromic materials and their applications in molecular switches and sensors.
Biology: Investigated for its potential use in bioimaging and as a photoresponsive drug delivery system.
Medicine: Explored for its potential in developing light-activated therapies.
Industry: Utilized in the production of smart coatings, optical data storage devices, and responsive textiles.
作用机制
The mechanism of action of 6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate involves:
Photoisomerization: The compound absorbs light, leading to a reversible transformation between the spiropyran and merocyanine forms. This change in structure alters the compound’s optical properties.
Molecular Targets and Pathways: The photoisomerization process can affect various molecular targets, including proteins and nucleic acids, making it useful in biological applications.
相似化合物的比较
Similar Compounds
6-Nitrospiro[chromene-2,2’-indolin] derivatives: These compounds share the spiropyran core but differ in their substituents.
Spirooxazines: Another class of photochromic compounds with similar photoresponsive properties.
Diarylethenes: Known for their reversible photoisomerization, similar to spiropyrans.
Uniqueness
6-(3’,3’-Dimethyl-6-nitrospiro[chromene-2,2’-indolin]-1’-yl)hexyl methacrylate is unique due to its specific combination of a spiropyran core with a methacrylate functional group. This combination allows for both photoresponsive behavior and the ability to undergo polymerization, making it versatile for various applications.
属性
分子式 |
C28H32N2O5 |
|---|---|
分子量 |
476.6 g/mol |
IUPAC 名称 |
6-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)hexyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C28H32N2O5/c1-20(2)26(31)34-18-10-6-5-9-17-29-24-12-8-7-11-23(24)27(3,4)28(29)16-15-21-19-22(30(32)33)13-14-25(21)35-28/h7-8,11-16,19H,1,5-6,9-10,17-18H2,2-4H3 |
InChI 键 |
MCMYREDQLLBEAU-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



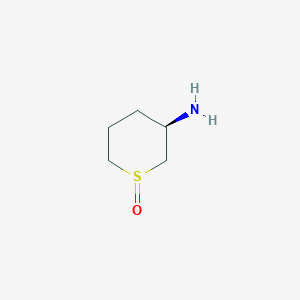
![5,7-Di(thiophen-2-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15199011.png)
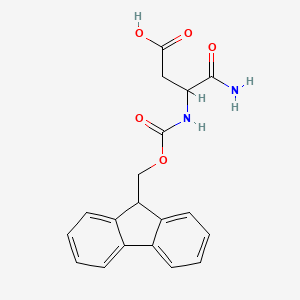
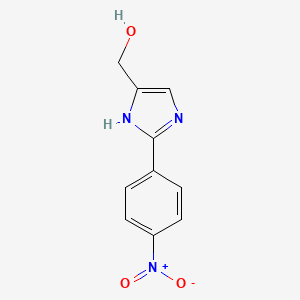
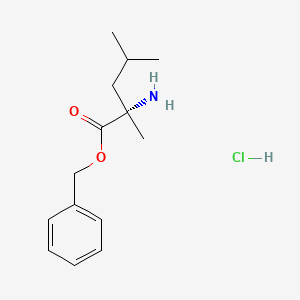
![1-[2-[4-[(4-Methoxyphenyl)-oxomethoxy]phenyl]ethyl]-2-[[oxo-[4-(trifluoromethyl)phenyl]methyl]amino]-5-benzimidazolecarboxylic acid](/img/structure/B15199032.png)
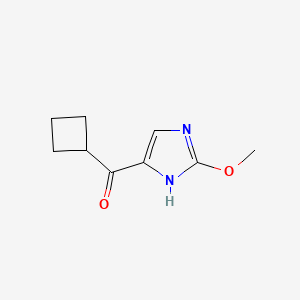

![7-Benzyl-2-oxa-7-azaspiro[4.4]nonane-1,3-dione](/img/structure/B15199053.png)
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbonitrile](/img/structure/B15199059.png)
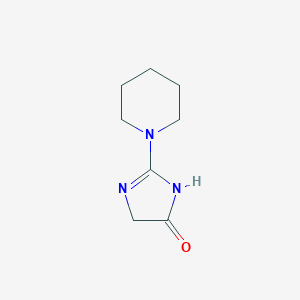
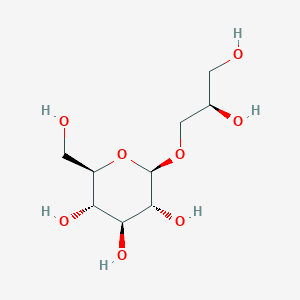
![Bis(benzo[b]thiophen-2-yl)dimethylsilane](/img/structure/B15199092.png)
